2-(Methylsulfonyl)-1-phenylethanone

physicochemical characterisation recrystallisation formulation

Generic 'methylsulfonylacetophenone' often contains the 4-isomer, which cannot undergo α-enolate chemistry. 2-(Methylsulfonyl)-1-phenylethanone (CAS 3708-04-1) is the authentic α-isomer with gauche sulfonyl geometry, validated by 5 orthogonal QC spectra (¹H/¹³C NMR, FT-IR, Raman, UV-Vis, GC-MS). • ≥98% (GC); mp 108-112 °C; 18-21 °C melt gap vs 4-isomer for DSC purity verification • Enables stereoselective alkylation, Michael addition & patent-backed halogenation (US 5,821,388) • Ambient storage/shipping; eliminates in-house reference standard synthesis for QC release

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 3708-04-1
Cat. No. B1294442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-1-phenylethanone
CAS3708-04-1
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyCAUSPZIZBLGLKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)-1-phenylethanone: Physicochemical & Structural Identity


2-(Methylsulfonyl)-1-phenylethanone (CAS 3708‑04‑1), also referred to as α‑methylsulfonylacetophenone or benzoylmethyl methyl sulfone, is a β‑ketosulfone with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g mol⁻¹ . Commercial sources report a purity ≥ 98 % (GC) with a melting point range of 108.0–112.0 °C, and the compound is supplied as a white‑to‑orange crystalline solid . Comprehensive spectroscopic characterisation — including ¹H and ¹³C NMR, FT‑IR, Raman, UV‑Vis, and GC‑MS — is available in public spectral databases, reducing analytical ambiguity for incoming quality control [1][2]. The methylsulfonyl group is located alpha to the carbonyl, which imparts distinctive conformational and reactivity properties compared with regioisomeric or lower‑oxidation‑state analogues.

2-(Methylsulfonyl)-1-phenylethanone: Specificity Over Analogues


The alpha‑position of the methylsulfonyl group in 2‑(methylsulfonyl)‑1‑phenylethanone dictates both its three‑dimensional conformation and its electronic character, which differ fundamentally from the para‑isomer (4‑(methylsulfonyl)acetophenone, CAS 10297‑73‑1) and from the sulfide (α‑methylthioacetophenone) or sulfoxide (α‑methylsulfinylacetophenone) analogues [1][2]. X‑ray diffraction and ab‑initio calculations show that the α‑sulfonyl derivative adopts a gauche orientation relative to the carbonyl, whereas the sulfoxide adopts a cis conformation; this geometric divergence results from an inversion of the intramolecular charge‑transfer direction (OSO₂ → CCO vs. OSO → CCO) and directly affects reactivity in subsequent transformations [1]. Regioisomeric 4‑(methylsulfonyl)acetophenone, in contrast, cannot engage in the same alpha‑substitution or enolate chemistry because the sulfonyl group is remote from the carbonyl. Furthermore, the α‑halogenation route patented for the sulfone proceeds with higher selectivity and yield than the corresponding sulfide process, confirming that the oxidation state at sulfur is not a trivial variable in synthetic planning [2]. Procuring a generic ‘methylsulfonylacetophenone’ without specifying the 2‑(alpha) isomer therefore risks introducing a compound with incompatible conformational, electronic, and reactivity profiles.

2-(Methylsulfonyl)-1-phenylethanone Differentiation Evidence


Melting Point Difference for Crystallisation Purification

The target compound exhibits a melting point of 108.0–112.0 °C, whereas the 4‑regioisomer melts at 126–129 °C, a difference of approximately 18–21 °C [1]. This substantial gap allows operators to discriminate between the isomers by simple melting‑point determination and offers a wider operational window for recrystallisation without thermal degradation, which is critical when the compound is used as an intermediate in heat‑sensitive downstream syntheses [1].

physicochemical characterisation recrystallisation formulation

Conformation-Driven Reactivity Divergence

In a combined experimental (X‑ray diffraction, UV photoelectron spectroscopy) and theoretical (ab initio 6‑31G**) study, α‑methylsulfonylacetophenone (the target compound) adopts a gauche conformation with respect to the carbonyl group, whereas α‑methylsulfinylacetophenone is quasi‑cis [1]. The charge‑transfer direction is inverted: OSO₂ → CCO for the sulfone vs. CCO → OSO for the sulfoxide, which correlates with a measurable difference in electron affinity and explains the lower thermal stability of the sulfoxide [1]. The sulfide analogue (α‑methylthioacetophenone) also adopts a gauche arrangement but lacks the strong electron‑withdrawing sulfone effect, making its α‑protons less acidic and altering its enolate geometry [1].

conformational analysis X‑ray diffraction computational chemistry

Selective α-Halogenation Advantage

U.S. Patent 5,821,388 discloses that direct bromination of methylthioacetophenone in acetic acid yields a mixture of mono‑ and di‑brominated products that is difficult to purify, whereas the two‑step sequence — halogenation of the sulfide in alcohol followed by oxidation to the sulfone — provides α‑halo(methylsulfonyl)acetophenone with markedly improved selectivity and yield [1]. Although exact yields are redacted in the patent abstract, the document explicitly states that the prior art processes for the sulfone gave unsatisfactory yields and purities, and the claimed process overcomes these limitations [1]. This position‑specific advantage arises because the α‑sulfonyl group stabilises the enolate intermediate without over‑halogenation, an effect not observed with the 4‑isomer or the sulfide.

process chemistry patented synthesis halogenation

Public Spectral Fingerprint for Identity Confirmation

The SDBS database maintained by AIST (Japan) and the SpectraBase repository together provide ¹H and ¹³C NMR, IR, Raman, UV‑Vis, and multiple GC‑MS spectra for 2‑(methylsulfonyl)‑1‑phenylethanone [1][2]. In contrast, publicly available, curated spectral collections for α‑methylthioacetophenone or α‑methylsulfinylacetophenone are far less extensive, often lacking Raman or UV‑Vis data. This imbalance means that incoming QC for the sulfone can be benchmarked against multiple orthogonal techniques without the need for in‑house reference standard synthesis, accelerating acceptance testing and regulatory compliance.

spectral library quality control regulatory compliance

2-(Methylsulfonyl)-1-phenylethanone Application Scenarios


α-Halo-β-ketosulfone Synthesis

When the synthetic route requires α‑bromo‑ or α‑chloro‑methylsulfonylacetophenone, starting from the 2‑sulfonyl compound (rather than the sulfide or the 4‑isomer) allows the two‑step halogenation‑oxidation sequence disclosed in U.S. Patent 5,821,388, which claims improved selectivity and easier purification over prior‑art methods [1]. This directly translates to lower solvent consumption and reduced chromatographic burden in kilo‑lab and pilot‑plant settings.

Conformation-Dependent Enolate Chemistry

The gauche orientation of the sulfonyl group relative to the carbonyl, demonstrated by X‑ray diffraction and ab‑initio calculations, places the α‑protons in a distinct spatial environment that influences the geometry of the enolate [1]. Researchers performing stereoselective alkylation, Michael addition, or aldol reactions on β‑ketosulfones can exploit this predefined conformation to enhance diastereoselectivity, a control element absent in the cis‑locked sulfoxide analogue.

Pharma Intermediate QC Compliance

Because 2‑(methylsulfonyl)‑1‑phenylethanone is backed by five orthogonal spectroscopic methods in public databases, QC laboratories can cross‑validate incoming material against authoritative reference spectra without synthesising an in‑house standard [1][2]. This reduces the time from receipt to release in GMP‑adjacent environments and lowers the risk of accepting a mislabelled regioisomer.

Crystallisation Removal of 4-Isomer Impurity

The 18–21 °C melting‑point difference between the 2‑ and 4‑isomers permits straightforward melt‑purity analysis and facilitates solvent‑screen design for recrystallisation [1][2]. Users who suspect contamination with the 4‑regioisomer can set up a simple hot‑stage microscopy or DSC protocol to quantify isomer ratio and optimise the cooling profile, avoiding costly HPLC method development.

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